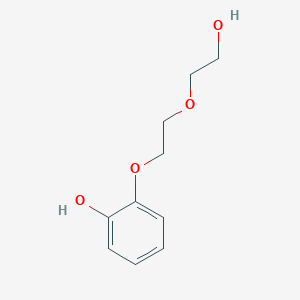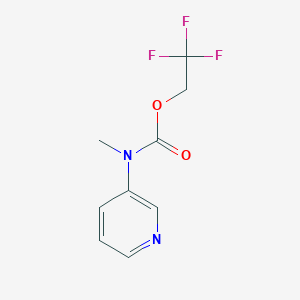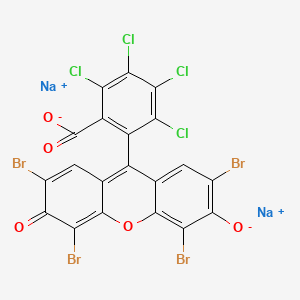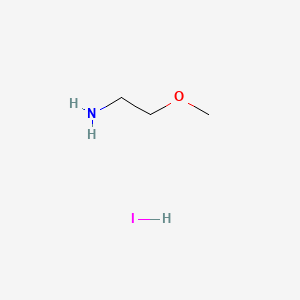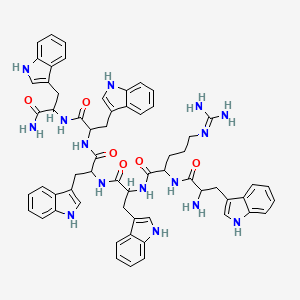
Trp-Arg-Trp-Trp-Trp-Trp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Arg-Trp-Trp-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the principles of SPPS can be scaled up for larger production. Automation of the peptide synthesis process and optimization of purification steps are key factors in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Trp-Arg-Trp-Trp-Trp-Trp-NH2 primarily undergoes:
Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.
Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids.
Scientific Research Applications
Trp-Arg-Trp-Trp-Trp-Trp-NH2 has several scientific research applications:
Immunology: It is used to study the role of FPR2 and FPR3 in immune responses and inflammation.
Neuroscience: Research on neuroinflammation and neurodegenerative diseases often involves this peptide.
Pharmacology: It serves as a tool to investigate the pharmacological properties of FPR2 and FPR3 antagonists.
Cell Biology: Studies on cell signaling pathways and chemotaxis utilize this compound.
Mechanism of Action
Trp-Arg-Trp-Trp-Trp-Trp-NH2 exerts its effects by binding to and antagonizing FPR2 and FPR3. This interaction inhibits the signaling pathways mediated by these receptors, leading to reduced intracellular calcium levels and decreased chemotaxis. The peptide also prevents the production of superoxide in neutrophils, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
WKYMVm: An agonist of FPR1 and FPR2.
F2L: An agonist of FPR3.
Lipoxin A4: An endogenous ligand for FPR2.
Uniqueness
Trp-Arg-Trp-Trp-Trp-Trp-NH2 is unique in its high specificity and potency as an antagonist for FPR2 and FPR3. Unlike other compounds, it effectively inhibits both receptors, making it a valuable tool for studying the dual roles of these receptors in various biological processes .
Properties
Molecular Formula |
C61H65N15O6 |
|---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66) |
InChI Key |
IRJDOVLLPORVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



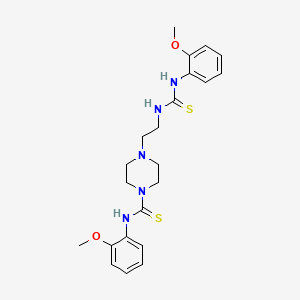

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
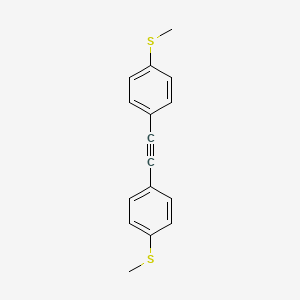
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
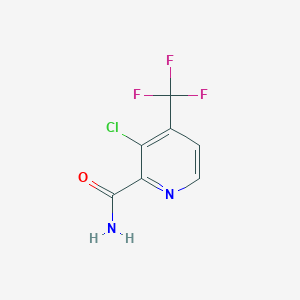
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
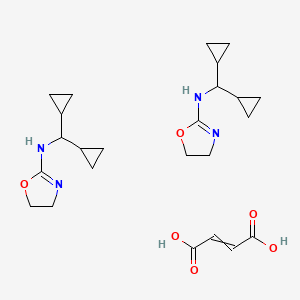
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)
